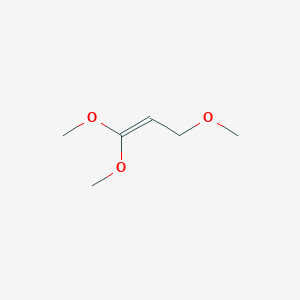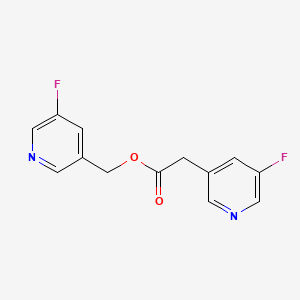
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate, typically involves selective fluorination reactions. One common method is the use of Selectfluor®, a reagent known for its efficiency in introducing fluorine atoms into aromatic systems . The reaction conditions often involve mild temperatures and the presence of a suitable solvent, such as acetonitrile.
Industrial Production Methods: Industrial production of fluorinated pyridines may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
Wirkmechanismus
The mechanism by which (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(5-Fluoro-3-pyridinyl)methanol: A related compound with similar fluorinated pyridine structure.
(5-Fluoro-3-pyridinyl)methyl pivalate: Another derivative with a different ester group.
Uniqueness: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is unique due to its dual fluorination, which can enhance its chemical stability and biological activity compared to its non-fluorinated or mono-fluorinated counterparts. This dual fluorination can also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
37744-35-7 |
|---|---|
Molekularformel |
C13H10F2N2O2 |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
(5-fluoropyridin-3-yl)methyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C13H10F2N2O2/c14-11-1-9(4-16-6-11)3-13(18)19-8-10-2-12(15)7-17-5-10/h1-2,4-7H,3,8H2 |
InChI-Schlüssel |
JPENMDFPKXDLSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1F)CC(=O)OCC2=CC(=CN=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


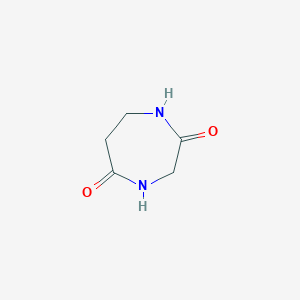
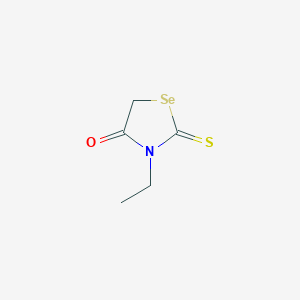

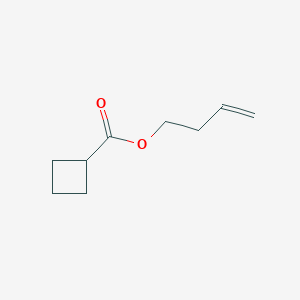
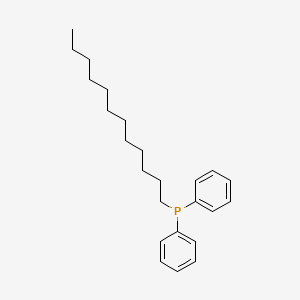
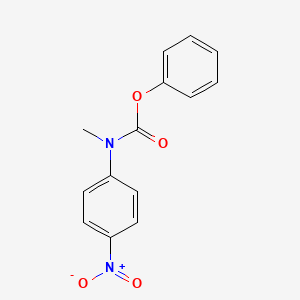
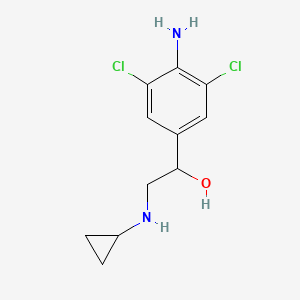
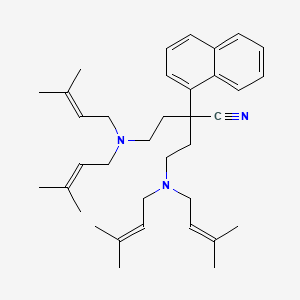
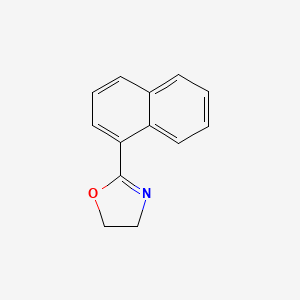
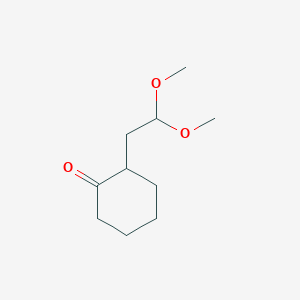
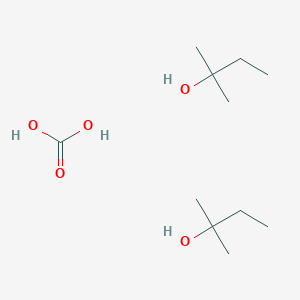
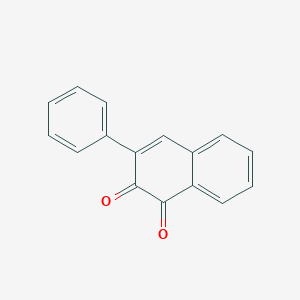
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
